molecular formula C10H18O3 B13653463 Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate

Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B13653463
M. Wt: 186.25 g/mol
InChI Key: BSOAETQABZVESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate is a substituted oxirane (epoxide) derivative featuring a methyl ester group at the 2-position and a sec-butyl substituent at the 3-position of the oxirane ring, along with two methyl groups. This compound is part of a broader class of epoxide esters, which are characterized by their reactive three-membered cyclic ether structure and ester functionality.

Its molecular formula can be deduced as C₁₀H₁₆O₃, comprising a methyl ester (COOCH₃), a sec-butyl group (CH(CH₂CH₃)CH₂), and two methyl substituents on the oxirane ring.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-butan-2-yl-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-6-7(2)9(3)10(4,13-9)8(11)12-5/h7H,6H2,1-5H3

InChI Key

BSOAETQABZVESV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C(O1)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate can be achieved through several methods. One common approach involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, yielding the desired oxirane compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the epoxidation process can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers advantages in terms of efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed.

Major Products:

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate can be compared to analogous oxirane-carboxylate derivatives. Below is a detailed analysis, supported by a comparative data table.

Structural Analogues and Substituent Effects

Substituent Variations on the Oxirane Ring

Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS: 500696-68-4) Structure: Replaces the sec-butyl group with a 2-bromophenyl substituent. Such derivatives may find use in cross-coupling reactions or as halogenated intermediates .

Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS: 892287-56-8)

  • Structure : Features a 4-chlorophenyl group instead of sec-butyl.
  • Implications : The chlorine substituent enhances lipophilicity and may influence biological activity, making this compound relevant in pesticide or herbicide research .

Ester Group Modifications

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS: 333-60-8) Structure: Ethyl ester (COOCH₂CH₃) and isobutyl (CH₂CH(CH₃)₂) substituent. The isobutyl group introduces greater steric hindrance than sec-butyl, which could slow reaction kinetics .

Stereochemical Variations

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (CAS: 19190-80-8)

  • Structure : Phenyl substituent at the 3-position with defined (2R,3S) stereochemistry.
  • Implications : Stereochemistry influences enantioselective interactions, making this compound valuable in asymmetric synthesis or chiral drug development .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Ester Group Applications/Notes Reference
This compound - C₁₀H₁₆O₃ sec-butyl, 2,3-dimethyl Methyl Discontinued; research intermediate
Methyl 3-(2-bromophenyl)-2,3-dimethyloxirane-2-carboxylate 500696-68-4 C₁₃H₁₃BrO₃ 2-bromophenyl, 2,3-dimethyl Methyl Halogenated intermediate
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate 892287-56-8 C₁₃H₁₃ClO₃ 4-chlorophenyl, 2,3-dimethyl Methyl Agrochemical research
Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate 333-60-8 C₁₀H₁₈O₃ isobutyl, 3-methyl Ethyl Industrial synthesis
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate 19190-80-8 C₁₀H₁₀O₃ Phenyl, stereospecific Methyl Chiral synthesis

Key Findings and Implications

Substituent Effects: Alkyl vs. Aryl Groups: Alkyl substituents (e.g., sec-butyl, isobutyl) enhance lipophilicity, favoring applications in hydrophobic matrices. Aryl groups (e.g., bromophenyl, chlorophenyl) introduce electronic effects, altering reactivity and stability .

Ester Group Impact :

  • Methyl esters are more volatile and less stable under basic conditions than ethyl esters, which may influence storage and reaction conditions .

Stereochemical Considerations :

  • Enantiomeric purity (e.g., in (2R,3S)-phenyl derivatives) is critical for bioactive molecules, whereas racemic mixtures (e.g., in sec-butyl derivatives) are typical in industrial intermediates .

Biological Activity

Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The information is gathered from diverse sources to provide a comprehensive overview.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on ion channels and receptors involved in nociception and inflammation.

  • Nociception : The compound may influence P2X3 receptors, which are ATP-gated cation channels involved in pain signaling. Antagonism of these receptors has been linked to reduced pain responses in animal models .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Therapeutic Applications

Due to its biological activities, this compound may have potential therapeutic applications in various fields:

  • Pain Management : As a potential P2X3 receptor antagonist, it could be effective in treating chronic pain conditions.
  • Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in managing diseases characterized by excessive inflammation.

Efficacy Studies

  • Pain Models : In a study evaluating the effects of P2X3 receptor antagonists, the administration of this compound led to significant reductions in pain responses in rodent models. The results indicated a dose-dependent relationship between the compound's administration and pain relief .
  • Inflammation Models : In vitro studies demonstrated that this compound inhibited the release of inflammatory mediators in macrophage cell lines. This suggests its potential utility in treating conditions like arthritis or other inflammatory disorders .

Comparative Analysis

CompoundBiological ActivityReference
This compoundP2X3 receptor antagonist; anti-inflammatory
Benzylidene-3-methyl-2-thiazolidinoneTyrosinase inhibition
Various plant-derived compoundsNematicidal properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.